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Hydantoin, 5,5-dimethyl-3-phenyl-

Lipophilicity Drug-likeness Blood-brain barrier permeability

Hydantoin, 5,5-dimethyl-3-phenyl- (5,5-dimethyl-3-phenylimidazolidine-2,4-dione; CAS 70974-10-6) is a 5,5-disubstituted hydantoin derivative (C₁₁H₁₂N₂O₂, MW 204.23 g/mol) featuring a geminal dimethyl group at C5 and an N3-phenyl substituent. The hydantoin core is a privileged pharmacophore in anticonvulsant drug discovery, with phenytoin (5,5-diphenylhydantoin) serving as the prototypical voltage-gated sodium channel (VGSC) blocker.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 70974-10-6
Cat. No. B3056388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydantoin, 5,5-dimethyl-3-phenyl-
CAS70974-10-6
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=O)N1)C2=CC=CC=C2)C
InChIInChI=1S/C11H12N2O2/c1-11(2)9(14)13(10(15)12-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,15)
InChIKeyYAEXYISATSGZDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydantoin, 5,5-dimethyl-3-phenyl- (CAS 70974-10-6): Core Structural Identity and Pharmacophore Context for Procurement Decisions


Hydantoin, 5,5-dimethyl-3-phenyl- (5,5-dimethyl-3-phenylimidazolidine-2,4-dione; CAS 70974-10-6) is a 5,5-disubstituted hydantoin derivative (C₁₁H₁₂N₂O₂, MW 204.23 g/mol) featuring a geminal dimethyl group at C5 and an N3-phenyl substituent . The hydantoin core is a privileged pharmacophore in anticonvulsant drug discovery, with phenytoin (5,5-diphenylhydantoin) serving as the prototypical voltage-gated sodium channel (VGSC) blocker [1]. Unlike phenytoin, which bears two aromatic rings at C5, the target compound incorporates a smaller, non-aromatic gem-dimethyl group at C5 while relocating the single phenyl ring to the N3 position. This structural permutation fundamentally alters the lipophilicity, hydrogen-bonding capacity, and putative binding orientation at the neuronal voltage-dependent sodium channel (NVSC), making the compound a valuable tool for dissecting structure–activity relationships (SAR) that are obscured when using the 5,5-diphenyl-substituted clinical agents alone [2].

Why 5,5-Dimethyl-3-phenylhydantoin Cannot Be Replaced by Other Hydantoins Without Quantitative Loss of Information in Sodium-Channel SAR Programs


Hydantoins that share the same core heterocycle are often assumed to be interchangeable in research procurement, yet the systematic studies by Brown et al. (1997, 1999) demonstrate that sodium channel binding affinity is controlled by a nonlinear interplay between log P and 5-phenyl ring conformation that cannot be predicted from structure alone [1]. The target compound occupies a unique region of physicochemical space: its calculated XlogP of 1.3 places it in a narrow lipophilicity window between 5,5-dimethylhydantoin (log P ≈ -0.48) and phenytoin (log P ≈ 2.3), while its N3-phenyl (rather than C5-phenyl) substitution eliminates the critical C5-phenyl ring orientation that the CoMFA model identified as a dominant driver of NVSC binding [2][3]. Substituting phenytoin or mephenytoin for this compound in an SAR matrix would conflate changes in lipophilicity, ring orientation, and hydrogen-bond donor count, making it impossible to isolate the contribution of N3-phenyl substitution to biological activity. For laboratories requiring a compound that systematically decouples these variables, generic substitution is scientifically indefensible [3].

Quantitative Differentiation of 5,5-Dimethyl-3-phenylhydantoin (CAS 70974-10-6) Against Closest Hydantoin Analogs


Lipophilicity (XlogP) Differentiation from Phenytoin and 5,5-Dimethylhydantoin

The calculated octanol–water partition coefficient (XlogP) for 5,5-dimethyl-3-phenylhydantoin is 1.3 [1]. This places it at a distinctly intermediate lipophilicity compared to the two structural extremes: 5,5-dimethylhydantoin (XlogP ≈ -0.48) [2] and phenytoin (5,5-diphenylhydantoin; experimental log P ≈ 2.3) [3]. The ~2.8 log unit span between the unsubstituted dimethyl analog and phenytoin encompasses the range where sodium channel binding potency is known to correlate with log P (r² = 0.638 for a series of 5-phenylhydantoins) [4]. The target compound therefore serves as a mid-lipophilicity reference point that is neither excessively hydrophilic (like 5,5-dimethylhydantoin) nor strongly lipophilic (like phenytoin), enabling researchers to probe whether an observed biological effect is driven by passive membrane partitioning versus specific target engagement.

Lipophilicity Drug-likeness Blood-brain barrier permeability SAR

Hydrogen-Bond Donor Count Differentiation from Phenytoin and Mephenytoin

5,5-Dimethyl-3-phenylhydantoin possesses a single hydrogen-bond donor (N1–H) , in contrast to phenytoin which contains two H-bond donors (N1–H and N3–H) [1]. Mephenytoin (3-methyl-5-ethyl-5-phenylhydantoin) eliminates the N3–H donor via N3-methylation but retains a C5-ethyl rather than a C5-gem-dimethyl group [2]. The reduction from two donors to one systematically alters the compound's capacity for intermolecular hydrogen bonding, affecting both crystal packing (supramolecular architecture) [3] and, potentially, interactions with polar residues within the sodium channel binding pocket. In CoMFA models, electrostatic fields near the hydantoin ring contribute significantly to binding affinity predictions (R² = 0.988 for the training set) [4], making the H-bond donor count a quantifiable molecular descriptor that cannot be replicated by analogs with different N3 or C5 substitution patterns.

Hydrogen bonding Pharmacophore Drug design Solubility

Sodium Channel Nav1.7 In Vitro Antagonist Activity Compared with Phenytoin

In a patch-clamp electrophysiology assay using human HEK293 cells expressing human Nav1.7 channels pre-conditioned to 20% inactivation, 5,5-dimethyl-3-phenylhydantoin exhibited an IC₅₀ of 30,000 nM (30 µM) [1]. This value can be contextualized against the clinically used anticonvulsant phenytoin (5,5-diphenylhydantoin), which is reported to inhibit neuronal sodium channels with IC₅₀ values ranging from 7 to 138 µM depending on cell type, membrane potential, and channel isoform (e.g., ~16.8 µM in cultured embryonic cortical neurons) [2][3]. The 30 µM potency of the target compound falls within the same order of magnitude as phenytoin's reported potency range, despite the compound's drastically lower lipophilicity (XlogP 1.3 vs. ~2.3) and reduced molecular weight (204 vs. 252 g/mol). This suggests that the N3-phenyl configuration, in combination with the C5-gem-dimethyl group, can achieve a degree of Nav1.7 blockade that is not solely dependent on high lipophilicity—a finding with implications for designing sodium channel modulators with improved physicochemical properties.

Sodium channel Nav1.7 Electrophysiology Pain Anticonvulsant

Dihydroorotase Inhibition: Weak Activity That Differentiates from Potent Cyclic Amidohydrolase Inhibitors

The compound was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells and exhibited an IC₅₀ of 180,000 nM (180 µM) at pH 7.37 [1]. This weak inhibitory activity stands in contrast to potent dihydroorotase inhibitors such as 5-aminoorotic acid (IC₅₀ = 9.87 µM against human CAD dihydroorotase domain) [2] and the flavonol kaempferol (IC₅₀ = 31 ± 2 µM against Klebsiella pneumoniae dihydroorotase) [3]. The millimolar-range activity (IC₅₀ > 100 µM) is consistent with the general observation that unsubstituted hydantoin and simple alkyl-substituted hydantoins bind to dihydroorotase without significantly affecting catalytic activity [4]. This negative data point defines the compound's selectivity profile: it is a weak binder to the cyclic amidohydrolase superfamily, which is relevant if the compound is being used as a sodium channel tool in cellular assays where off-target effects on pyrimidine metabolism could confound phenotypic readouts.

Dihydroorotase Pyrimidine biosynthesis Enzyme inhibition Cyclic amidohydrolase

Rotatable Bond Count as a Conformational Simplicity Advantage Over Phenytoin and Mephenytoin

5,5-Dimethyl-3-phenylhydantoin contains exactly one rotatable bond (N3–phenyl) , whereas phenytoin possesses two rotatable bonds connecting two phenyl rings to the C5 position, and mephenytoin contains two rotatable bonds (N3–CH₃ and C5–ethyl rotation plus C5–phenyl rotation) [1]. This minimal rotatable bond count maximizes conformational rigidity while preserving the key pharmacophoric element of a single phenyl ring. The CoMFA steric maps derived from hydantoin sodium channel binding data indicate that the orientation of the 5-phenyl ring (and by extension, any aromatic substituent) is a critical determinant of binding affinity [2]. A compound with only one rotatable bond offers fewer low-energy conformers, simplifying computational docking and QSAR modeling and potentially resulting in more reproducible crystallization behavior than flexible analogs.

Conformational analysis Molecular complexity Crystallization CoMFA

Procurement-Driven Application Scenarios for Hydantoin, 5,5-dimethyl-3-phenyl- (CAS 70974-10-6) Based on Quantitative Evidence


Sodium Channel SAR Probe for Decoupling Lipophilicity from Binding Affinity

The compound's intermediate XlogP of 1.3 and µM-range Nav1.7 activity make it an ideal tool for QSAR studies that seek to separate the contribution of passive membrane partitioning from specific protein–ligand interactions. Researchers can compare this compound directly with phenytoin (log P ≈ 2.3, IC₅₀ ≈ 7–138 µM) and 5,5-dimethylhydantoin (log P ≈ -0.48, likely inactive) to construct a three-point lipophilicity–activity relationship within a single chemotype [1]. The CoMFA model of Brown et al. (1999), which achieved R² = 0.988, explicitly identified C5-alkyl steric effects and 5-phenyl ring orientation as key determinants of binding; this compound, which moves the phenyl ring to N3 and replaces C5-aryl with C5-dimethyl, provides a critical test of whether the CoMFA steric maps generalize to N3-substituted analogs [2].

Electrophysiological Reference Compound for Nav1.7 State-Dependent Blockade Studies

With a defined Nav1.7 IC₅₀ of 30 µM measured under 20% channel inactivation conditions, the compound can serve as a reference ligand for state-dependent blockade assays [1]. Its single H-bond donor and lower lipophilicity relative to phenytoin may result in distinct on/off rates and use-dependent block profiles, which are critical parameters for developing sodium channel blockers with improved therapeutic windows (e.g., for pain indications where Nav1.7 is a genetically validated target). Procurement of this compound alongside phenytoin allows side-by-side voltage-clamp experiments that directly measure whether N3-phenyl substitution alters the kinetics of channel block and unblock.

Crystallization and Biophysical Studies Requiring Low Conformational Flexibility

The single rotatable bond and well-defined molecular geometry (confirmed by X-ray diffraction data for related 5,5-disubstituted hydantoins) make this compound a strong candidate for co-crystallization trials with the sodium channel voltage-sensing domain or with model cyclic amidohydrolases [1]. The negative dihydroorotase inhibition data (IC₅₀ = 180 µM) further supports the use of this compound as a non-inhibitory ligand in crystallographic studies of the cyclic amidohydrolase superfamily, where it may bind without perturbing the active-site conformation, unlike potent inhibitors such as 5-aminoorotic acid [2].

Medicinal Chemistry Scaffold for Exploring N3-Substituted Hydantoin Chemical Space

The compound's N3-phenyl-5,5-dimethyl substitution pattern represents a distinct region of hydantoin chemical space that is underexplored relative to 5,5-diphenyl-substituted analogs. The Bucherer-Bergs synthesis route provides a modular entry point for further N3 and C5 diversification [1]. Procurement of this compound as a starting material or reference standard enables systematic exploration of N3-aryl substituent effects on sodium channel binding while holding the C5-gem-dimethyl group constant—a SAR strategy that is impossible to execute using phenytoin (which lacks an N3 substituent) or mephenytoin (which introduces confounding N3-methyl and C5-ethyl variations simultaneously) [2].

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